molecular formula C14H14N2O4S B12842955 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid

6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid

Cat. No.: B12842955
M. Wt: 306.34 g/mol
InChI Key: RTFZJRPOCVXCJO-UHFFFAOYSA-N
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Description

6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a pyrrolidine-1-sulfonyl group at the 6-position and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Sulfonyl Group: The pyrrolidine-1-sulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the quinoline derivative with pyrrolidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation of the quinoline derivative, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

6-pyrrolidin-1-ylsulfonylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H14N2O4S/c17-14(18)11-5-6-15-13-4-3-10(9-12(11)13)21(19,20)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H,17,18)

InChI Key

RTFZJRPOCVXCJO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)C(=O)O

Origin of Product

United States

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